3-(Octylsulfanyl)propanamide

Description

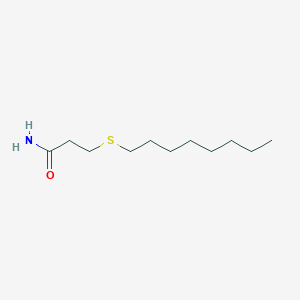

3-(Octylsulfanyl)propanamide is a propanamide derivative featuring an octylsulfanyl (C₈H₁₇S-) group attached to the propanamide backbone. Propanamide derivatives are widely studied for their biological and chemical applications, particularly due to the versatility of the amide group and substituent-driven reactivity. The octylsulfanyl moiety, a long alkyl chain with a sulfur atom, likely enhances lipophilicity and membrane permeability compared to shorter-chain or heterocyclic analogs . Such structural features may influence solubility, metabolic stability, and interactions with biological targets.

Properties

Molecular Formula |

C11H23NOS |

|---|---|

Molecular Weight |

217.37 g/mol |

IUPAC Name |

3-octylsulfanylpropanamide |

InChI |

InChI=1S/C11H23NOS/c1-2-3-4-5-6-7-9-14-10-8-11(12)13/h2-10H2,1H3,(H2,12,13) |

InChI Key |

HWLAHSLPVGUYBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octylsulfanyl)propanamide typically involves the reaction of octylthiol with a suitable propanamide precursor. One common method is the nucleophilic substitution reaction where octylthiol reacts with 3-chloropropanamide under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Octylsulfanyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted propanamides depending on the nucleophile used.

Scientific Research Applications

3-(Octylsulfanyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 3-(Octylsulfanyl)propanamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-(Octylsulfanyl)propanamide and structurally related propanamide derivatives:

Structural and Functional Analysis

- Lipophilicity and Solubility : The octylsulfanyl group in this compound confers significantly higher lipophilicity compared to analogs with smaller substituents (e.g., acetylsulfanyl or oxolane ). This may enhance its ability to traverse lipid membranes but reduce aqueous solubility.

- Biological Activity : Chlorinated analogs like 3-Chloro-N-phenylpropanamide exhibit antimicrobial properties , while sulfonyl-containing derivatives (e.g., ) show enzyme inhibition. The sulfur atom in this compound could facilitate thiol-mediated interactions, akin to triazolopyridine-thioether compounds .

- Synthetic Complexity : Propanamides with heterocyclic substituents (e.g., triazolopyridine ) require multi-step synthesis, whereas alkylsulfanyl derivatives like the target compound may be synthesized more efficiently via thiol-alkyne coupling or nucleophilic substitution.

Pharmacological Potential

- Antimicrobial Activity : Chlorinated propanamides (e.g., ) suggest that halogenation enhances bioactivity. The octylsulfanyl group’s hydrophobicity may similarly improve interactions with bacterial membranes.

- Enzyme Inhibition : Sulfonyl-containing analogs (e.g., ) demonstrate that electron-withdrawing groups enhance target selectivity. The octylsulfanyl group’s electron-rich sulfur could modulate binding affinity in enzyme active sites.

- Anticancer Potential: Thioether-linked compounds (e.g., ) disrupt cellular redox pathways, suggesting this compound might exhibit similar mechanisms.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.